4-bromo-7-(trifluoromethyl)-1H-indole

Synthetic Methodology Physicochemical Properties Building Block Characterization

4-Bromo-7-(trifluoromethyl)-1H-indole is a halogenated heterocyclic compound, specifically an indole derivative with a bromine atom at the 4-position and a trifluoromethyl (-CF3) group at the 7-position. With a molecular formula of C9H5BrF3N and a molecular weight of 264.04 g/mol, it serves as a versatile building block in medicinal chemistry.

Molecular Formula C9H5BrF3N
Molecular Weight 264.04 g/mol
Cat. No. B8236801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-(trifluoromethyl)-1H-indole
Molecular FormulaC9H5BrF3N
Molecular Weight264.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1C(F)(F)F)Br
InChIInChI=1S/C9H5BrF3N/c10-7-2-1-6(9(11,12)13)8-5(7)3-4-14-8/h1-4,14H
InChIKeyUXJZQBQQLRLGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-(trifluoromethyl)-1H-indole (CAS 1360959-14-3): Chemical Profile and Procurement Considerations


4-Bromo-7-(trifluoromethyl)-1H-indole is a halogenated heterocyclic compound, specifically an indole derivative with a bromine atom at the 4-position and a trifluoromethyl (-CF3) group at the 7-position . With a molecular formula of C9H5BrF3N and a molecular weight of 264.04 g/mol, it serves as a versatile building block in medicinal chemistry [1]. The substitution pattern and the presence of both a heavy halogen (Br) and a strong electron-withdrawing -CF3 group imbue it with specific physicochemical properties, including enhanced lipophilicity and metabolic stability, which are leveraged in drug design [2].

Why a 4-Bromo-7-(trifluoromethyl)-1H-indole Building Block Cannot Be Interchanged with Other Halogenated Indoles


Generic substitution of 4-bromo-7-(trifluoromethyl)-1H-indole is not scientifically valid due to the profound impact of both the substituent identity and its regiospecific positioning on the indole core. The 7-CF3 group confers enhanced lipophilicity (higher LogP) and metabolic stability compared to unsubstituted or non-fluorinated analogs, directly affecting membrane permeability and *in vivo* half-life [1]. Crucially, the 4-bromo substituent is not merely a placeholder; its position provides a unique vector for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and its presence creates a distinct electronic environment that influences the reactivity of the indole ring differently than isomers like 5-bromo or 6-bromo-7-trifluoromethyl indoles [2]. Substituting for a 4-chloro analog would yield a less reactive cross-coupling partner, while a 7-bromo analog offers a completely different vector and electronic profile, rendering generic replacement scientifically unsound for lead optimization and SAR studies .

Quantitative Evidence for Selecting 4-Bromo-7-(trifluoromethyl)-1H-indole


Establishing the Baseline: Key Physicochemical Properties and Synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indole

The definitive identity of the 4-bromo-7-(trifluoromethyl)-1H-indole regioisomer is established by its synthesis and characterization. A published method using 4-bromo-2-nitro-1-trifluoromethyl-benzene as the starting material yields the specific 4-bromo-7-trifluoromethyl substitution pattern, confirmed by 1H NMR (CDCl3, 400 MHz) with characteristic signals at δ 8.6 (br, 1H), 7.28-7.38 (m, 3H), and 6.70 (m, 1H) . This spectral fingerprint unequivocally distinguishes it from other regioisomers like 4-bromo-5-trifluoromethyl indole and provides a critical analytical standard for quality control during procurement.

Synthetic Methodology Physicochemical Properties Building Block Characterization

Class-Level Evidence: The Pharmacological Significance of the 7-Trifluoromethyl Indole Scaffold in CNS and HIV Therapeutics

The 7-trifluoromethyl indole motif is a validated pharmacophore, with class-level evidence demonstrating its ability to confer potent biological activity. In a study on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), trifluoromethyl indoles 10i and 10k exhibited extremely promising activities against wild-type HIV-1 with IC50 values at the low nanomolar level, similar to efavirenz and better than nevirapine [1]. Furthermore, these compounds displayed higher potency toward the drug-resistant mutant strain Y181C compared to nevirapine [2]. While not a direct head-to-head comparison of the target compound, this evidence strongly supports the strategic selection of a 7-CF3 indole building block for developing novel CNS and antiviral agents.

Medicinal Chemistry CNS HIV Antiviral Privileged Scaffold

Inferring Enhanced Activity: Lipophilicity-Driven Potency in Anion Transport

Class-level evidence indicates that the trifluoromethyl group directly enhances the functional activity of indole-based compounds by increasing lipophilicity. A study on indole-based transmembrane anion transporters found that trifluoromethyl-functionalized receptors consistently demonstrated greater transport activity than their unfluorinated analogs [1]. This enhancement was directly correlated with an increase in calculated LogP (clogP) [2]. This class-level inference suggests that incorporating a 7-CF3 group into an indole core, as in the target compound, is a rational strategy to improve membrane permeability and, consequently, the potency of compounds intended for intracellular targets.

Anion Transport Lipophilicity SAR Cystic Fibrosis

Structural Evidence: Distinct Crystal Packing in Halogenated Indoles

The specific substitution pattern of halogenated indoles dictates their solid-state behavior. A comparative crystallographic analysis of various halogen-substituted indole derivatives revealed that the nature and position of halogen substituents lead to distinct intermolecular interaction patterns and crystal packing motifs [1]. The presence of a bromine atom at the 4-position, known to participate in halogen bonding, combined with the -CF3 group at the 7-position, is expected to produce unique crystal packing compared to other isomers or non-halogenated analogs [2]. While direct data for the target compound is absent, this evidence underscores that changing the halogen or its position alters material properties, which is critical for formulation and material science applications.

Solid State Chemistry Crystal Engineering Material Science Intermolecular Interactions

Established Synthetic Utility: Patented Use as a Key Intermediate in Kinase and CFTR Modulator Development

The utility of the 4-bromo-7-(trifluoromethyl)-1H-indole scaffold is validated by its inclusion in patent literature as a key intermediate for generating novel therapeutics. Patents covering indole derivatives as kinase inhibitors (e.g., BTK, mTOR/PI3K) and CFTR modulators for treating cystic fibrosis explicitly claim compounds with halogen and trifluoromethyl substituents on the indole ring [1]. The 4-bromo position serves as a critical functional handle for further derivatization. While specific data for the final target compound is not disclosed, its use as an intermediate in these specific, high-value therapeutic areas demonstrates its recognized value and differentiates it from unsubstituted or less strategically functionalized indole building blocks.

Kinase Inhibitors CFTR Modulators Cystic Fibrosis Patented Intermediates Drug Synthesis

Leveraging the 4-Bromo Handle: Enabling Diverse Chemical Space Exploration via Cross-Coupling

The 4-bromo substituent is a strategically placed synthetic handle enabling highly reliable and efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile diversification of the 4-position of the indole scaffold, which would be challenging or impossible with a simple 7-CF3 indole starting material . The bromine atom is a superior leaving group compared to a chlorine atom (4-chloro-7-trifluoromethyl indole), leading to faster reaction kinetics and higher yields under milder conditions [1]. This feature makes the compound a highly versatile and efficient intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Reaction SAR Lead Optimization

Primary Research & Industrial Application Scenarios for 4-Bromo-7-(trifluoromethyl)-1H-indole


Lead Optimization in CNS Drug Discovery

4-Bromo-7-(trifluoromethyl)-1H-indole is an ideal building block for medicinal chemistry teams optimizing leads for central nervous system (CNS) disorders. The 7-CF3 group enhances metabolic stability and lipophilicity, promoting blood-brain barrier penetration, a key requirement for CNS drugs [1]. The 4-bromo handle allows for late-stage diversification to explore structure-activity relationships (SAR) around the indole core . This specific substitution pattern has been implicated in the development of serotonin receptor modulators and other CNS agents .

Synthesis of Novel Antiviral Agents Targeting HIV-1 and Drug-Resistant Strains

Building upon the class-level evidence that 7-trifluoromethyl indoles exhibit potent activity against HIV-1, including drug-resistant strains [2], this compound serves as a crucial starting material. Researchers can use the 4-bromo substituent as a vector to introduce diverse chemical moieties, aiming to discover novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles and favorable pharmacokinetic properties.

Development of Selective Kinase Inhibitors for Oncology and Inflammatory Diseases

This compound is strategically relevant for research groups focused on developing selective kinase inhibitors. Patent literature explicitly identifies the 4-bromo-7-trifluoromethyl indole scaffold as a key intermediate for generating novel kinase inhibitors targeting enzymes like BTK, mTOR, and PI3K [3]. Procuring this specific intermediate provides a direct entry into a patented and therapeutically relevant chemical space for oncology and inflammatory disease research.

Synthesis of CFTR Modulators for Cystic Fibrosis Research

For research into cystic fibrosis (CF) therapies, 4-bromo-7-(trifluoromethyl)-1H-indole is a strategically important intermediate. It is a core component in the synthesis of novel indole derivatives designed to act as CFTR modulators, a class of drugs that address the underlying cause of CF . The specific substitution pattern is claimed in patents for this application, making it a targeted procurement choice for CF drug discovery programs.

Quote Request

Request a Quote for 4-bromo-7-(trifluoromethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.